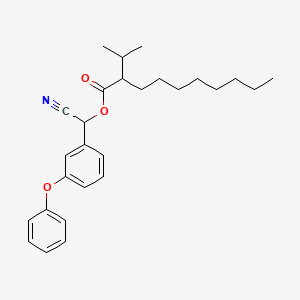
Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a phenoxyphenyl group, and a decanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate typically involves the esterification of 2-(propan-2-yl)decanoic acid with Cyano(3-phenoxyphenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Substitution: Ammonia or amines in an organic solvent like ethanol or methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other nitrogen-containing derivatives.
Scientific Research Applications
Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Known for its use in agrochemicals.
Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(propan-2-yl)butanoate: Another ester derivative with similar structural features.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate is unique due to its specific ester and cyano functional groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
62391-67-7 |
|---|---|
Molecular Formula |
C27H35NO3 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-propan-2-yldecanoate |
InChI |
InChI=1S/C27H35NO3/c1-4-5-6-7-8-12-18-25(21(2)3)27(29)31-26(20-28)22-14-13-17-24(19-22)30-23-15-10-9-11-16-23/h9-11,13-17,19,21,25-26H,4-8,12,18H2,1-3H3 |
InChI Key |
DWTDHMIKWZPYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















